REACTION_CXSMILES
|
[OH:1][C:2]1([CH3:15])[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[H-].[Na+].[CH2:18](Br)[CH:19]=[CH2:20]>CN(C=O)C>[CH2:20]([O:1][C:2]1([CH3:15])[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]1)[CH:19]=[CH2:18] |f:1.2|
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
OC1(CCN(CC1)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
8.64 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at rt for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with sat. aq. ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain a colorless oil, which
|
Type
|
CUSTOM
|
Details
|
was then purified by biotage
|
Type
|
WASH
|
Details
|
eluting with 0-25% EtOAc/hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1(CCN(CC1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |